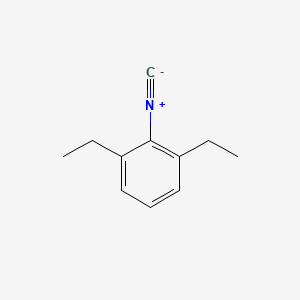
2,6-Diethylphenylisonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethylphenylisonitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C12H15N
- Molecular Weight : 189.25 g/mol
- CAS Number : 2769-71-3
- IUPAC Name : 2-isocyano-1,3-diethylbenzene
The compound features a phenyl ring substituted with two ethyl groups and an isocyanide functional group. This structure contributes to its reactivity and utility in various chemical processes.
Synthesis and Organic Chemistry
2,6-Diethylphenylisonitrile has been utilized in the synthesis of complex organic molecules. Its role as a precursor in the formation of metallaamidine complexes is notable. For instance, it can react with transition metals to form homoleptic complexes such as Mo(η²-Me2NCN-2,6-C6H3)₄, which are valuable in catalysis and materials science .
Table 1: Synthesis Reactions Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Metal Complex Formation | Mo(η²-Me2NCN-2,6-C6H3)₄ | |
| Reaction with β-diketones | Various derivatives | |
| Polymerization | Polymeric isocyanide derivatives |
Chromatography Applications
The compound serves as a chiral stationary phase in normal-phase liquid chromatography (NPLC). This application is crucial for the separation of enantiomers in pharmaceutical research and development. The use of this compound enhances the resolution of chiral compounds due to its unique interactions with different analytes .
Material Science
In materials science, this compound has been explored for its potential in developing advanced materials. Its incorporation into polymer matrices has shown promise for improving mechanical properties and thermal stability. Research indicates that isocyanides can enhance the performance of polymers used in coatings and adhesives .
Biological Applications
Recent studies have highlighted the biological potential of compounds related to this compound. For example, derivatives have demonstrated antimicrobial and antioxidant activities. These properties make them candidates for further exploration in biomedical applications .
Case Study: Antimicrobial Activity
A study investigating the antimicrobial efficacy of synthesized derivatives showed significant inhibition against various pathogens, suggesting that modifications to the isocyanide structure could enhance bioactivity .
Table 2: Safety Information
| Hazard Classification | Description |
|---|---|
| Acute Toxicity Category 2 | Toxic if swallowed |
| Acute Toxicity Category 3 | Toxic in contact with skin |
| Acute Toxicity Category 3 | Fatal if inhaled |
属性
CAS 编号 |
2980-92-9 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC 名称 |
1,3-diethyl-2-isocyanobenzene |
InChI |
InChI=1S/C11H13N/c1-4-9-7-6-8-10(5-2)11(9)12-3/h6-8H,4-5H2,1-2H3 |
InChI 键 |
HQEMVCBNLSTVAX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)[N+]#[C-] |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)[N+]#[C-] |
Key on ui other cas no. |
2980-92-9 |
同义词 |
2,6-DEPI 2,6-diethylphenylisonitrile |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













